4-(3-fluorophenyl)-6-(3-methoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
4-(3-fluorophenyl)-6-(3-methoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group and a methoxypropyl side chain
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by the compound. Pyrimidine derivatives are often involved in nucleic acid synthesis and metabolism, suggesting potential effects on these pathways .
Pharmacokinetics
Its molecular weight (35239 g/mol) and the presence of both polar and nonpolar groups suggest it may have reasonable bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target identification and mechanistic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-6-(3-methoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine core. This can be achieved through the reaction of a suitable amine with a diester or diketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a nucleophile, such as an amine or an alkoxide.
Attachment of the Methoxypropyl Side Chain: The methoxypropyl side chain can be attached through an alkylation reaction. This involves the reaction of the pyrrolopyrimidine core with a suitable alkylating agent, such as a halide or a sulfonate ester, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluorophenyl)-6-(3-methoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3-fluorophenyl)-6-(3-methoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and other bioactive compounds.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 4-(3-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 4-(3-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Uniqueness
The uniqueness of 4-(3-fluorophenyl)-6-(3-methoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the methoxypropyl side chain may influence its solubility and reactivity.
Properties
IUPAC Name |
4-(3-fluorophenyl)-6-(3-methoxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-23-7-3-6-20-9-12-13(15(20)21)14(19-16(22)18-12)10-4-2-5-11(17)8-10/h2,4-5,8,14H,3,6-7,9H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTRNOUOPHQMMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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